Technical Whitepaper: 3-Fluoro-5-isopropylaniline
Technical Whitepaper: 3-Fluoro-5-isopropylaniline
This technical guide provides an in-depth analysis of 3-Fluoro-5-isopropylaniline , a specialized fluorinated intermediate used in the design of metabolically stable and lipophilic pharmaceutical scaffolds.
A Strategic Fluorinated Scaffold in Medicinal Chemistry
Chemical Identity & Physicochemical Profile
3-Fluoro-5-isopropylaniline is a disubstituted aniline derivative characterized by the presence of a fluorine atom and an isopropyl group at the meta positions relative to the amine. This specific substitution pattern is highly valued in drug discovery for its ability to modulate lipophilicity and block metabolic "soft spots" without introducing excessive steric hindrance at the ortho positions.
| Property | Data | Note |
| IUPAC Name | 3-Fluoro-5-(propan-2-yl)aniline | |
| CAS Number | 1369805-30-0 | Distinct from N-isopropyl isomers (121431-27-4). |
| Molecular Formula | C₉H₁₂FN | |
| Molecular Weight | 153.20 g/mol | |
| Physical State | Pale yellow to brown liquid | Oxidizes upon air exposure. |
| Boiling Point | ~225–230 °C (Predicted) | Extrapolated from chloro-analogs. |
| LogP (Calc.) | 2.6 ± 0.2 | Moderate lipophilicity; suitable for CNS penetration. |
| pKa (Conjugate Acid) | ~3.8 – 4.0 | Lower than aniline (4.6) due to electron-withdrawing F. |
| TPSA | 26.02 Ų | Polar surface area dominated by the primary amine. |
Structural Insight: The 3,5-substitution pattern creates a "molecular caliper" effect. The fluorine atom (Van der Waals radius 1.47 Å) provides metabolic stability against CYP450 oxidation, while the isopropyl group (approx. 2.5 Å effective radius) fills hydrophobic pockets in protein targets (e.g., kinase allosteric sites).
Synthetic Pathways
The synthesis of 3-Fluoro-5-isopropylaniline is non-trivial due to the directing group challenges of installing meta substituents. The most reliable modern route utilizes transition-metal catalyzed cross-coupling.
A. Primary Route: Suzuki-Miyaura Cross-Coupling
This method allows for the modular assembly of the core from commercially available 3-bromo-5-fluoroaniline .
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Precursor: 3-Bromo-5-fluoroaniline (CAS 134168-97-1).[1]
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Reagent: Isopropylboronic acid (or pinacol ester).
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Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos.
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Conditions: K₃PO₄ base, Toluene/Water, 90°C.
B. Alternative Route: Nitration/Reduction (Classical)
Starting from 1-fluoro-3-isopropylbenzene (3-fluorocumene), nitration typically yields a mixture of isomers (2-nitro and 4-nitro dominating). Isolation of the 5-nitro isomer (meta to both groups) is low-yielding, making this route less favorable for scale-up.
Figure 1: Modular synthesis via Palladium-catalyzed cross-coupling, avoiding regioselectivity issues of direct nitration.
Reactivity & Functionalization
The chemical behavior of 3-Fluoro-5-isopropylaniline is dictated by the electronic push-pull of the amino group (donor) vs. the fluorine (acceptor), and the steric bulk of the isopropyl group.
Core Reactivity Zones:
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N-Nucleophilicity: The primary amine is the most reactive site. It readily undergoes acylation, alkylation, or reductive amination. However, the electron-withdrawing fluorine reduces nucleophilicity slightly compared to unsubstituted aniline.
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Electrophilic Aromatic Substitution (EAS):
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Ortho to Amine (C2, C6): Highly activated. C2 is sterically crowded by the isopropyl group and fluorine. C6 is sterically accessible but electronically deactivated by the adjacent fluorine.
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Para to Amine (C4): The most favorable site for EAS (e.g., halogenation) due to the directing effect of the amine and the steric shielding at C2.
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Figure 2: Primary reactivity pathways. The C4 position is the principal site for ring functionalization, while the amine serves as a universal linker.
Medicinal Chemistry Applications
This scaffold is a "bioisostere toolkit" component. It is frequently employed to optimize lead compounds in the following ways:
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Metabolic Blocking: The C3-Fluorine blocks metabolic hydroxylation at a position that is often vulnerable in simple anilines.
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Lipophilic Tuning: The C5-Isopropyl group adds significant lipophilicity (+1.5 LogP) without the rigidity of a cyclic group (like cyclopropyl) or the high molecular weight of a tert-butyl group.
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Conformational Control: In biaryl systems (e.g., urea-based kinase inhibitors), the meta-substituents force the aniline ring to twist out of coplanarity, potentially improving selectivity for specific enzyme pockets.
Case Study Context: In the development of p38 MAP kinase inhibitors or B-Raf inhibitors , 3,5-disubstituted anilines are often used as the "tail" moiety that fits into the hydrophobic allosteric pocket (back pocket) of the enzyme. The isopropyl group provides the necessary Van der Waals contact, while the fluorine modulates the electronic properties of the urea/amide linker.
Handling & Safety Protocols
As a halogenated aniline derivative, this compound must be handled with strict safety adherence.[2][3]
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Hazards: Acute toxicity (Oral/Dermal/Inhalation).[1][4] Irritating to eyes and skin.[1][2][4] Potential methemoglobinemia inducer (characteristic of anilines).
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive—store in amber vials.
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Disposal: Must be disposed of as hazardous organic waste containing halogens. Do not mix with strong oxidizers.[2]
References
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PubChem Compound Summary. 3-Bromo-5-fluoroaniline (Precursor). National Center for Biotechnology Information. [Link]
Sources
- 1. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 3. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 4. 3-Chloro-5-(propan-2-yl)aniline | C9H12ClN | CID 68788896 - PubChem [pubchem.ncbi.nlm.nih.gov]
